2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of thiopyrano and cyclohepta frameworks, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiopyrano and cyclohepta intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially modulating various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the key molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3,5,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazine-6-carboxylic acid benzyl ester: This compound shares a similar pyridazine framework but differs in its functional groups and overall structure.
5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride: Another compound with a related thiopyrano structure, but with different substituents and properties.
Uniqueness
2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide stands out due to its combination of thiopyrano and cyclohepta frameworks, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable subject for further research .
Properties
Molecular Formula |
C17H20N4O2S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2S2/c22-15(19-17-18-13-4-2-1-3-5-14(13)25-17)9-21-16(23)8-11-10-24-7-6-12(11)20-21/h8H,1-7,9-10H2,(H,18,19,22) |
InChI Key |
PFFZMNWVOSKJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=C4CSCCC4=N3 |
Origin of Product |
United States |
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